(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide
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Overview
Description
(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide is a complex organic compound with a unique structure It features a piperidinium core substituted with a cyclohexyl, hydroxy, and phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide typically involves multiple steps. The starting materials often include cyclohexyl, phenylpropyl, and piperidinium derivatives. The reaction conditions may involve:
Solvents: Common solvents used include ethanol, methanol, and dichloromethane.
Catalysts: Acid or base catalysts may be employed to facilitate the reaction.
Temperature: Reactions are often carried out at elevated temperatures to ensure complete conversion of reactants to products.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the piperidinium ring.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium chloride (NaCl), sodium bromide (NaBr).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various halide derivatives.
Scientific Research Applications
(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying cell signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of (-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium chloride: Similar structure but with a triethylammonium core.
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide: Similar structure but with a sulfonium core.
Uniqueness
(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide is unique due to its specific piperidinium core and the combination of substituents
Properties
CAS No. |
30953-87-8 |
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Molecular Formula |
C21H34INO |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
(1R)-1-cyclohexyl-3-(1-methylpiperidin-1-ium-1-yl)-1-phenylpropan-1-ol;iodide |
InChI |
InChI=1S/C21H34NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20,23H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1/t21-;/m0./s1 |
InChI Key |
YKZFNZSNUCCJKU-BOXHHOBZSA-M |
Isomeric SMILES |
C[N+]1(CCCCC1)CC[C@@](C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
Origin of Product |
United States |
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